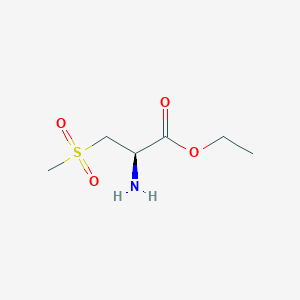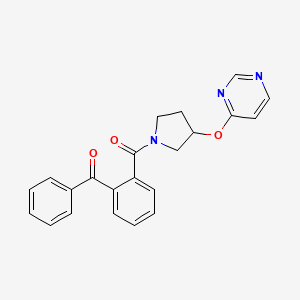
(2-Benzoylphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2-Benzoylphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a benzoylphenyl group, a pyrimidinyl group, and a pyrrolidinyl group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), attached to a pyrimidine ring (a six-membered ring with two nitrogen atoms) via an ether linkage. This structure is attached to a benzoylphenyl group via a methanone linkage .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. The ether linkage between the pyrrolidine and pyrimidine rings might be cleaved under acidic or basic conditions. The carbonyl group could potentially undergo reactions like nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
- Imatinib is widely used as a therapeutic agent for treating chronic myelogenic leukemia . It specifically inhibits the activity of tyrosine kinases , which play a crucial role in cancer cell growth and proliferation.
- The molecule’s structural characterization has primarily been done using its piperazin-1-ium salt forms (such as mesylate, picrate, citrate, fumarate, or malonate). However, recent research has focused on understanding its behavior in the freebase form .
- Crystallographic studies reveal that Imatinib adopts an extended conformation, forming infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups .
- Its binding involves numerous hydrogen bonds and hydrophobic interactions .
- Notably, the molecule exhibits two main conformations in crystals: an extended conformation and a folded conformation .
- The folded conformation is associated with π-π stacking interactions .
- Pyrido[3,4-g]quinazolines derived from Imatinib have shown nanomolar inhibitory activity against Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) .
Leukemia Treatment
Protein Kinase Inhibition
Heteroaromatic Compound Design
Antitubercular Activity
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole and indole derivatives, have been found to be effective against various strains of microorganisms . They have been recognized as key functional proteins in bacterial cell division and are considered potential targets for the development of novel antibacterial agents .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the growth of microorganisms .
Biochemical Pathways
It is known that similar compounds can interfere with the normal functioning of bacterial cell division , which could lead to the inhibition of bacterial growth.
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability and can be effective against a broad array of systematic and superficial infections .
Result of Action
Similar compounds have been found to be potent against various strains of microorganisms , suggesting that this compound may also have significant antimicrobial activity.
Safety and Hazards
Future Directions
properties
IUPAC Name |
phenyl-[2-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c26-21(16-6-2-1-3-7-16)18-8-4-5-9-19(18)22(27)25-13-11-17(14-25)28-20-10-12-23-15-24-20/h1-10,12,15,17H,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKFQUNFENCTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzoylphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

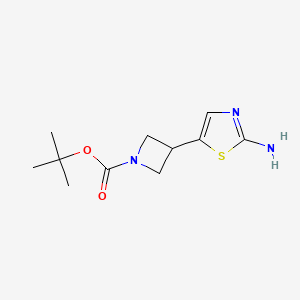
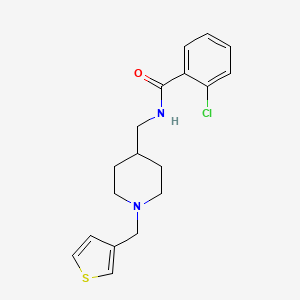

![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2814429.png)
![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2814434.png)
acetate](/img/structure/B2814435.png)
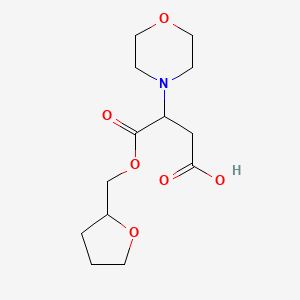
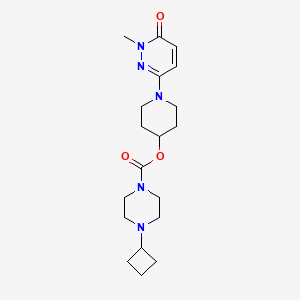
![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2814440.png)

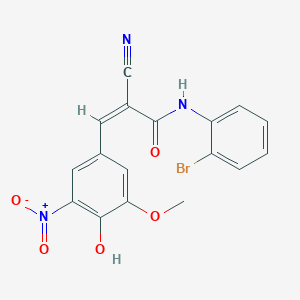

![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2814445.png)
